molecular formula C8H16Cl2N2O B1435040 1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride CAS No. 1807939-58-7

1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride

Cat. No.: B1435040
CAS No.: 1807939-58-7
M. Wt: 227.13 g/mol
InChI Key: VDDDGEAUZBQQIV-QFHMQQKOSA-N
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Description

“1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride” is a chemical compound with the CAS Number: 1807939-58-7 . It has a molecular weight of 227.13 . The compound is stored at room temperature and is available in powder form . The IUPAC name for this compound is 1-((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethan-1-one dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N2O.2ClH/c1-6(11)10-4-7-2-9-3-8(7)5-10;;/h7-9H,2-5H2,1H3;2*1H/t7-,8+;; . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.13 . It is a powder that is stored at room temperature .

Scientific Research Applications

Molecular Structures and Hydrogen Bonding The molecular structure of related compounds indicates nonplanar configurations of the pyrrolopyrrole fragment, showing similarities apart from the orientation of the ester function. These molecules are linked into sheets by various hydrogen bonds, indicating potential applications in materials science and crystal engineering (Quiroga et al., 2013).

Synthesis Routes Research into octahydropyrrolo[1,2-a]pyrazines, which share a structural motif with the compound , explores new synthetic routes starting from 3,4-dihydropyrrolo[1,2-a]pyrazines. This indicates the compound's relevance in the synthesis of complex molecules potentially useful in pharmaceuticals (Likhosherstov et al., 1993).

Crystallography Studies on crystal structures of compounds with similar motifs provide insights into their molecular arrangements and potential applications in designing new materials with specific properties (Tavman & Sayil, 2013).

Chemical Reactions and Derivatives Research into the Mannich reaction involving pyrrole indicates the formation of compounds with pyrrolo[3,4-c]pyrrole derivatives, suggesting the compound's utility in synthesizing novel organic materials (Jana et al., 2019).

Functionalized Pyrroles The synthesis of functionalized pyrrolo[3,4-c]pyrroles through a three-component reaction showcases the compound's versatility in creating diverse molecules, which could be valuable in various scientific fields, including medicinal chemistry and materials science (Chen et al., 2016).

Luminescent Polymers Studies on polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units demonstrate the compound's potential in creating highly luminescent materials, which could have applications in optoelectronics and sensor technology (Zhang & Tieke, 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating them. These interactions can influence the biochemical pathways in which these enzymes are involved, thereby affecting the overall biochemical processes within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression, thereby influencing the production of proteins and other essential molecules within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold levels and safe dosage ranges is essential for its application in research and potential therapeutic uses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can alter the metabolic balance within the cell, affecting overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its activity and interactions with other biomolecules, thereby influencing its overall impact on cellular processes .

Properties

IUPAC Name

1-[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.2ClH/c1-6(11)10-4-7-2-9-3-8(7)5-10;;/h7-9H,2-5H2,1H3;2*1H/t7-,8+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDDGEAUZBQQIV-QFHMQQKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CNCC2C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@H]2CNC[C@H]2C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807939-58-7
Record name rac-1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride
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1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride
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1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride
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1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride
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1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride
Reactant of Route 6
1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride

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